1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile
Overview
Description
1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C12H13NO2. It is a derivative of cyclopropanecarbonitrile, where the cyclopropane ring is substituted with a 3,5-dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile typically involves the reaction of 3,5-dimethoxybenzyl chloride with cyclopropanecarbonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the nitrile group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution at the methoxy groups.
Major Products Formed
Oxidation: 3,5-Dimethoxybenzoic acid.
Reduction: 1-(3,5-Dimethoxyphenyl)cyclopropanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrile and methoxy groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile: Similar structure but with methoxy groups at the 3 and 4 positions.
1-(3,5-Dimethoxyphenyl)acetonitrile: Similar structure but with an acetonitrile group instead of a cyclopropanecarbonitrile group.
Uniqueness
1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile is unique due to the presence of the cyclopropane ring, which imparts rigidity and distinct chemical properties compared to its analogs. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)cyclopropane-1-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-14-10-5-9(6-11(7-10)15-2)12(8-13)3-4-12/h5-7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYWJDMZLIYLOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2(CC2)C#N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801244162 | |
Record name | 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801244162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124276-97-7 | |
Record name | 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124276-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801244162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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